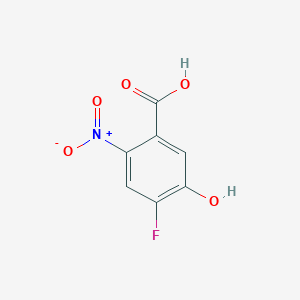

4-Fluoro-5-hydroxy-2-nitrobenzoic acid

Overview

Description

Nitrobenzoic acids are a class of compounds that contain a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring . The presence of these functional groups can give rise to various chemical properties and reactivities.

Synthesis Analysis

The synthesis of nitrobenzoic acids often involves the nitration of benzoic acids or their derivatives . For example, a mixture of a nitrobenzonitrile, suspended in HBr, can be heated to yield a nitrobenzoic acid .Molecular Structure Analysis

The nitro group in nitrobenzoic acids is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This can affect the compound’s reactivity and physical properties.Chemical Reactions Analysis

Nitrobenzoic acids can undergo various reactions due to the presence of the nitro and carboxylic acid groups. For instance, they can react with an aldehyde, isonitrile, and a primary amine to afford the Ugi product .Physical And Chemical Properties Analysis

Nitro compounds generally have high dipole moments due to the polar character of the nitro group . They also exhibit strong infrared bands, which can be used for their identification .Scientific Research Applications

Heterocyclic Compound Synthesis

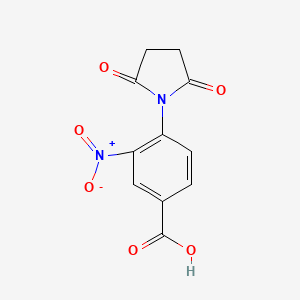

4-Fluoro-5-hydroxy-2-nitrobenzoic acid is recognized as a significant building block in the synthesis of heterocyclic compounds. Its multifunctional nature allows it to be a starting material for the preparation of various nitrogenous heterocycles with 5-7-membered cycles. These include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are crucial in drug discovery (Křupková et al., 2013).

Synthesis of N-Hydroxyindoles and Benzo[c]isoxazoles

The reactivity of resin-bound 4-fluoro-3-nitrobenzoic acid with carbon nucleophiles and subsequent chemistry of the products have been explored. This process has led to the synthesis of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, which are valuable in the field of medicinal chemistry (Stephensen & Zaragoza, 1999).

Solid-Phase Synthesis of Macrocycles

4-Fluoro-5-hydroxy-2-nitrobenzoic acid is instrumental in the solid-phase synthesis of various macrocycles. This involves nucleophilic aromatic displacement reactions, leading to the production of 14- and 17-membered macrocycles with high purity and good yield. Such macrocycles have potential applications in drug design and biomolecular recognition (Kiselyov et al., 1999).

Fluorimetric Determination of Amino Acids

4-Fluoro-5-hydroxy-2-nitrobenzoic acid derivatives have been used in the fluorimetric determination of amino acids. This method, involving derivatization of amino acids for high-performance liquid chromatography, enhances the sensitivity and specificity of amino acid detection, particularly useful in biochemical assays (Imai & Watanabe, 1981).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-5-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQZNNJOVGASTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734295 | |

| Record name | 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-hydroxy-2-nitrobenzoic acid | |

CAS RN |

38569-85-6 | |

| Record name | 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)

![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)

![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)